molecular formula C16H14ClN3O B4510132 2-(6-chloro-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide

Cat. No.: B4510132
M. Wt: 299.75 g/mol
InChI Key: YJKZLQSBDRNULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide is a synthetic indole derivative featuring a 6-chloro-substituted indole core linked via an acetamide bridge to a 4-pyridinylmethyl group.

Properties

IUPAC Name

2-(6-chloroindol-1-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-14-2-1-13-5-8-20(15(13)9-14)11-16(21)19-10-12-3-6-18-7-4-12/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKZLQSBDRNULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 6-position.

    Acetamide Formation: The chlorinated indole is reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide intermediate.

    Pyridinylmethylation: Finally, the acetamide intermediate is reacted with 4-pyridinemethanol under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, targeting the acetamide moiety.

    Substitution: The chloro substituent on the indole ring can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound is compared to analogs with modifications in three regions:

Indole Core Substitutions : Chloro, methoxy, and acetyl groups.

Acetamide Side Chains : Aromatic, heterocyclic, or aliphatic substituents.

Bioactive Moieties : Functional groups influencing target binding or pharmacokinetics.

Table 1: Structural and Physicochemical Comparisons
Compound Name (Source) Indole Substituent(s) Acetamide Side Chain Molecular Weight (g/mol) Notable Properties
Target Compound 6-chloro N-(4-pyridinylmethyl) ~314.45 Balanced solubility and H-bond potential
10j () 5-methoxy, 2-methyl N-(3-chloro-4-fluorophenyl) ~470.32* High lipophilicity; anticancer activity
Y041-0803 () 6-chloro N-[2-(1H-indol-3-yl)ethyl] 353.85 Bivalent indole structure; screening compound
Y040-9697 () 6-chloro N-(2,4-dimethoxyphenyl) 344.79 Enhanced solubility via methoxy groups
2-(3-acetyl-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide () 3-acetyl N-(4-pyridinylmethyl) 307.35 Acetyl group may sterically hinder binding

*Calculated based on formula from .

Functional Group Impact on Bioactivity

Indole Core Modifications
  • Chlorine’s electron-withdrawing nature may also stabilize π-π interactions with target proteins .
  • Methoxy and Methyl Groups : In compound 10j (), the 5-methoxy and 2-methyl groups enhance steric bulk and lipophilicity, possibly improving target affinity but reducing solubility .
  • Acetyl Substitution : The 3-acetyl group in ’s compound introduces steric hindrance and electronic effects, which may reduce binding efficiency compared to the target compound’s unmodified indole .
Acetamide Side Chain Diversity
  • Indol-3-yl-ethyl Group (Y041-0803) : This bivalent indole structure () may enable dual-target interactions but could increase metabolic instability due to extended aliphatic chains .
  • Dimethoxyphenyl Group (Y040-9697) : Methoxy groups enhance solubility and may mimic tyrosine residues in protein binding pockets .

Pharmacological Implications

  • Anticancer Activity : Analogs like 10j–10m () inhibit Bcl-2/Mcl-1, suggesting the target compound may share this mechanism. The pyridinylmethyl group’s polarity could improve bioavailability compared to bulkier substituents .
  • Screening Potential: Compounds like Y041-0803 and Y040-9697 () are used in high-throughput screening, indicating the target compound’s relevance in drug discovery pipelines .
  • Metabolic Stability : The absence of ester or nitro groups (cf. 10l in ) in the target compound may reduce susceptibility to enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-chloro-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-chloro-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.